

6-Bromoisoquinolin-1-amine as a heterocyclic building block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromoisoquinolin-1-amine**

Cat. No.: **B1290191**

[Get Quote](#)

An In-depth Technical Guide: **6-Bromoisoquinolin-1-amine** as a Strategic Heterocyclic Building Block

Authored by a Senior Application Scientist Foreword: The Strategic Value of the Isoquinoline Core in Modern Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic bioactive molecules.^{[1][2]} Its rigid bicyclic framework provides an excellent three-dimensional vector for orienting functional groups, enabling precise interactions with biological targets. From the vasodilator papaverine to potent anticancer agents, the isoquinoline core is a recurring motif in clinically significant drugs.^{[2][3]}

This guide focuses on a particularly versatile derivative: **6-Bromoisoquinolin-1-amine**. The strategic placement of the bromine atom at the 6-position and an amine at the 1-position transforms the simple isoquinoline core into a powerful, bifunctional building block. The 1-amino group serves as a key interaction point, often a hydrogen bond donor, and a nucleophilic handle for further elaboration. Simultaneously, the 6-bromo substituent acts as a synthetic linchpin, primed for a host of robust and predictable cross-coupling reactions. This dual functionality allows for the controlled, sequential introduction of molecular complexity, making it an invaluable tool for researchers in drug discovery and materials science.

This document serves as a technical primer, elucidating the core properties, reactivity, and proven applications of **6-Bromoisoquinolin-1-amine**, providing both the foundational knowledge and practical protocols necessary for its effective utilization.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of a building block is critical for its successful application in synthesis, dictating choices in reaction setup, solvent selection, and purification strategies.

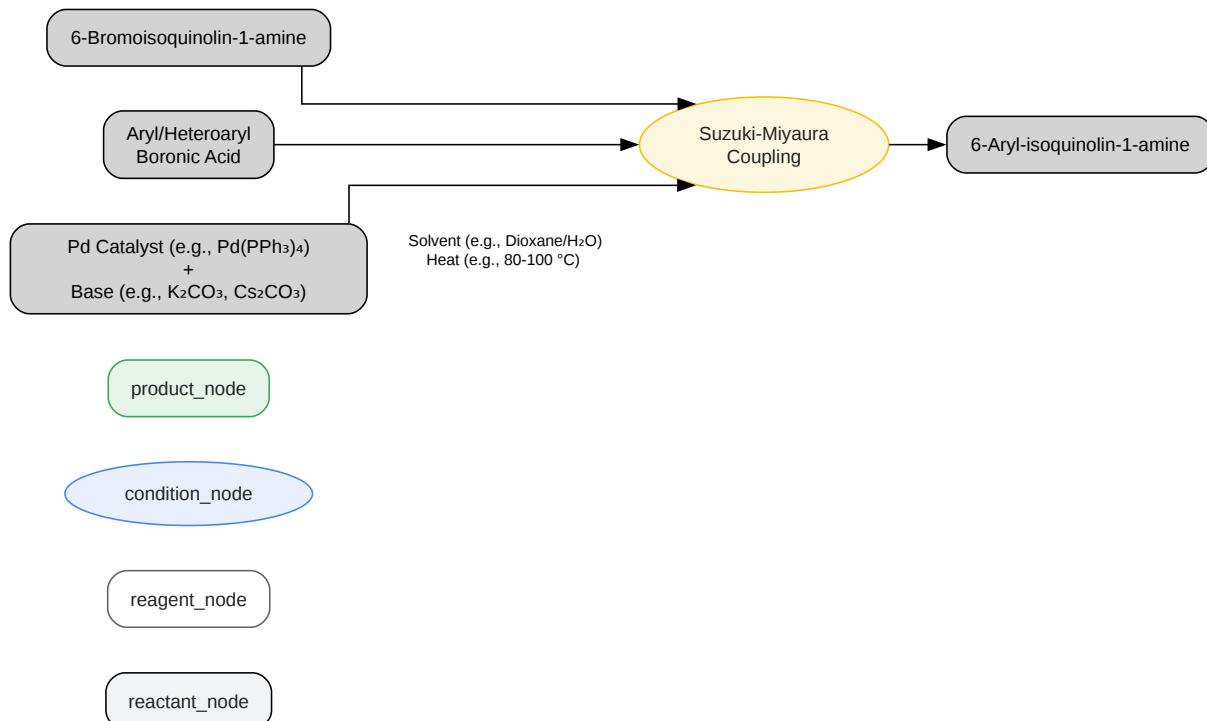
Property	Value	Reference(s)
CAS Number	215453-26-2	[4][5]
Molecular Formula	C ₉ H ₇ BrN ₂	[4][5]
Molecular Weight	223.07 g/mol	[4][5]
Appearance	Typically a solid (powder/crystalline)	N/A
Predicted Density	1.649 ± 0.06 g/cm ³	[4]
Predicted Boiling Point	380.7 ± 27.0 °C	[4]
Predicted Flash Point	184.039 °C	[4]
Synonyms	1-Amino-6-bromoisoquinoline, 6-Bromo-1-isoquinolinamine	[6][7]

Note: Physical properties such as boiling and flash points are predicted values and should be used as a guide. Experimental verification is recommended.

The Synthetic Utility: A Tale of Two Reactive Sites

The power of **6-Bromoisoquinolin-1-amine** lies in its orthogonal reactivity. The 1-amino group and the 6-bromo group can be addressed with different classes of reactions, often under conditions that do not interfere with one another. This allows for a modular and strategic approach to library synthesis and lead optimization.

Figure 1: Dual reactivity of **6-Bromoisoquinolin-1-amine**.


The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

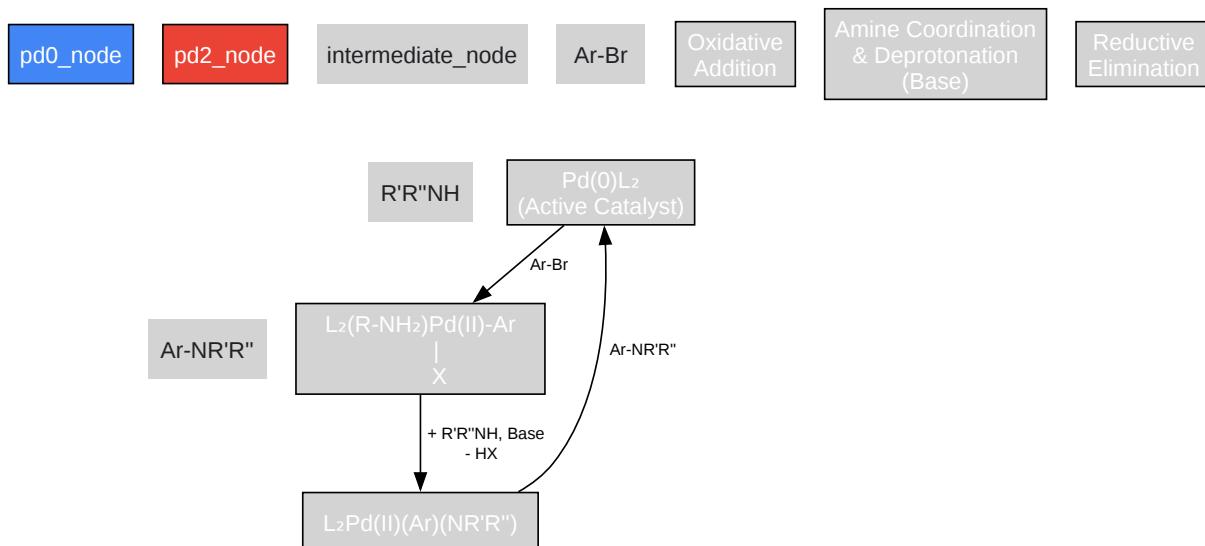
The bromine atom at the C-6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are arguably the most powerful methods for C-C and C-heteroatom bond formation in modern organic synthesis.[\[8\]](#)

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of a C-C bond between an organohalide and an organoboron species, typically a boronic acid or ester.[\[9\]](#)[\[10\]](#) For **6-Bromoisoquinolin-1-amine**, this provides a direct and highly versatile route to introduce aryl, heteroaryl, or vinyl substituents at the 6-position, a common strategy in the development of kinase inhibitors.[\[11\]](#)[\[12\]](#)

Causality Behind the Choice: The reaction's popularity stems from the mild conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[\[13\]](#) The resulting biaryl structures are central motifs in many pharmaceutical agents.

[Click to download full resolution via product page](#)


Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.^[14] This reaction allows for the coupling of the 6-bromo position with a wide variety of primary and secondary amines, anilines, and even ammonia equivalents.^[15] This is

particularly powerful for extending the molecule into new vectors or for introducing groups that can modulate solubility or engage in additional hydrogen bonding.

Causality Behind the Choice: Traditional methods for aryl amine synthesis often require harsh conditions and have limited scope.[16] The Buchwald-Hartwig reaction, by contrast, proceeds under relatively mild conditions and is compatible with a vast range of sensitive functional groups, making it a go-to method in late-stage diversification.[14] The choice of ligand is critical and is tuned to the specific substrates. For electron-rich amines, sterically hindered phosphine ligands are often required to promote the rate-limiting reductive elimination step.[16][17]

[Click to download full resolution via product page](#)

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6-substituted isoquinolin-1-amine framework is a validated scaffold for targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[11][18] Fragment-based screening has identified the isoquinolin-1-amine core as an effective "hinge-binder," capable of forming key hydrogen bonds in the ATP-binding pocket of kinases like Rho-associated coiled-coil containing protein kinase (ROCK).[19]

The 6-bromo derivative is an ideal starting point for optimizing these fragment hits. Using the cross-coupling chemistry described above, medicinal chemists can rapidly synthesize libraries of analogues where diverse chemical groups are appended at the 6-position to probe the solvent-exposed regions of the kinase active site, thereby optimizing potency and selectivity. [18][19]

Field-Proven Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory equipment. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details a typical setup for coupling an arylboronic acid to the 6-bromo position.

Materials:

- **6-Bromoisoquinolin-1-amine** (1.0 eq)
- Arylboronic acid (1.2 - 1.5 eq)
- Palladium(0) tetrakis(triphenylphosphine), $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- 1,4-Dioxane and Water (4:1 v/v)
- Round-bottom flask, condenser, magnetic stirrer, inert gas supply

Step-by-Step Methodology:

- Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add **6-Bromoisoquinolin-1-amine**, the arylboronic acid, and potassium carbonate.
- Inerting: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[\[12\]](#)
- Catalyst Addition: Under a positive pressure of inert gas, add the $\text{Pd}(\text{PPh}_3)_4$ catalyst. The yellow color of the catalyst should be noted.
- Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture is typically a suspension.
- Reaction Execution: Equip the flask with a condenser, place it in a heating mantle, and heat to 90 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-18 hours. The disappearance of the starting material (**6-Bromoisoquinolin-1-amine**) is the primary indicator of completion.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure 6-aryl-isoquinolin-1-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a procedure for C-N bond formation at the 6-position using a secondary amine.

Materials:

- **6-Bromoisoquinolin-1-amine** (1.0 eq)
- Secondary Amine (e.g., Morpholine) (1.2 eq)

- Tris(dibenzylideneacetone)dipalladium(0), $\text{Pd}_2(\text{dba})_3$ (0.02 eq)
- Xantphos (ligand) (0.04 eq)
- Cesium Carbonate (Cs_2CO_3) (1.5 eq)
- Anhydrous Toluene
- Schlenk tube or similar reaction vessel

Step-by-Step Methodology:

- Vessel Preparation: In an oven-dried Schlenk tube containing a stir bar, add the $\text{Pd}_2(\text{dba})_3$, Xantphos, and Cesium Carbonate.
- Inerting: Seal the tube and thoroughly evacuate and backfill with argon. Repeat three times.
- Reagent Addition: Under a positive flow of argon, add the **6-Bromoisoquinolin-1-amine**, followed by anhydrous toluene and finally the secondary amine via syringe.
- Reaction Execution: Seal the Schlenk tube tightly and place it in a pre-heated oil bath at 100-110 °C. Stir vigorously.
- Monitoring: The reaction is monitored by TLC or LC-MS until the starting aryl bromide is consumed. This can take from 4 to 24 hours depending on the amine.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is then purified by flash column chromatography to afford the desired 6-amino-substituted isoquinoline product.

Rationale for Reagent Choice: Cesium carbonate is often used as the base in Buchwald-Hartwig reactions as its solubility in organic solvents and its non-nucleophilic nature facilitate the deprotonation of the amine without competing side reactions.[\[17\]](#) The $\text{Pd}_2(\text{dba})_3$ /Xantphos

catalyst system is a robust combination suitable for a wide range of amine coupling partners.

[16]

Safety and Handling

As with any laboratory chemical, **6-Bromoisoquinolin-1-amine** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

- Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
- Precautionary Statements: P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/eye protection).[7]
- In Case of Exposure:
 - Skin Contact: Wash off immediately with plenty of soap and water.[20]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.[21]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information before handling.[20][21][22]

Conclusion

6-Bromoisoquinolin-1-amine is a quintessential example of a modern heterocyclic building block. Its value is derived not just from the privileged nature of its isoquinoline core, but from the synthetic versatility endowed by its bifunctional nature. The ability to perform robust and selective cross-coupling chemistry at the 6-position, while retaining the synthetically useful 1-amino group, provides an efficient and modular entry point to novel chemical space. For researchers in drug discovery, particularly in the competitive field of kinase inhibitor development, this compound represents a strategic and powerful tool for the rapid generation and optimization of high-value molecular entities.

References

- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
- **6-bromoisoquinolin-1-amine**(1-amino-6-bromo isoquinoline).ChemBK.[Link]
- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S).Vertex AI Search.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.Semantic Scholar.[Link]
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.NIH.[Link]
- The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applic
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.RSC Publishing.[Link]
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO.PubChem.[Link]
- 6-Bromoisoquinoline | C9H6BrN.PubChem.[Link]
- 6-Bromo-1-isoquinolinamine - CAS Common Chemistry.CAS.[Link]
- Buchwald–Hartwig amin
- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.PubMed.[Link]
- Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.PubMed.[Link]
- Buchwald-Hartwig Amin
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Suzuki reaction.Wikipedia.[Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.[Link]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.[Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.SciSpace.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing)
DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 215453-26-2 Cas No. | 1-Amino-6-bromoisoquinoline | Apollo [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]

- To cite this document: BenchChem. [6-Bromoisoquinolin-1-amine as a heterocyclic building block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290191#6-bromoisoquinolin-1-amine-as-a-heterocyclic-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com